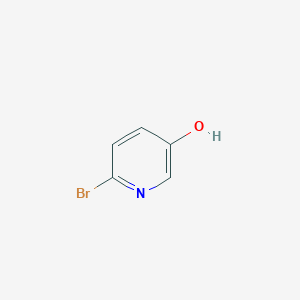
2-Bromo-5-hidroxipirimidina
Descripción general
Descripción
2-Bromo-5-hydroxypyridine, also known as 2-BHP, is an organic compound belonging to the pyridine family. It is a colorless solid that can be found in a variety of applications, including pharmaceuticals, agrochemicals, and biochemicals. 2-BHP has been studied extensively due to its unique properties and potential applications. This article will provide a comprehensive overview of 2-BHP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
2-Bromo-5-hidroxipirimidina: se utiliza como un intermediario farmacéutico activo . Desempeña un papel crucial en la síntesis de varias moléculas farmacológicamente activas. Por ejemplo, participa en reacciones de acoplamiento con haloaminas y alcoholes aromáticos, proporcionando una ruta sintética práctica para las 2-aminofenilpiridinas y las hidroxifenilpiridinas sustituidas. Estos compuestos son importantes debido a sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades.
Análisis de la Estructura Molecular
La estructura molecular del compuesto se ha estudiado utilizando métodos de Teoría del Funcional de la Densidad (DFT) y Hartree-Fock (HF) . Estos estudios son esenciales para comprender las propiedades electrónicas y la reactividad de la molécula. Se calcula el potencial electrostático molecular (MEP) y la brecha del orbital de frontera para predecir cómo la molécula podría interactuar con otras sustancias, lo cual es vital para el diseño de fármacos y la ciencia de los materiales.
Inhibición de Bromodominios
This compound: se ha investigado por su potencial como inhibidor de bromodominios . Los bromodominios están involucrados en el reconocimiento de residuos de lisina acetilados en las colas de histonas, influyendo en la expresión génica. Por lo tanto, los inhibidores de los bromodominios pueden servir como herramientas para la regulación epigenética y tienen implicaciones en el tratamiento del cáncer y las enfermedades inflamatorias.
Análisis Espectral
Se han analizado las propiedades espectrales de This compound para comprender sus características de absorción y emisión de luz . Esta información es crucial para las aplicaciones en el desarrollo de nuevos materiales ópticos, sensores y colorantes.
Estudios de Interacción No Covalente
Se ha realizado investigación para describir las interacciones no covalentes de This compound utilizando el análisis del gradiente de densidad reducido (RDG) . Comprender estas interacciones es importante para el desarrollo de la química supramolecular y el diseño de ensamblajes moleculares.
Correlación de Funciones Termodinámicas
Se han informado las funciones termodinámicas de This compound, revelando correlaciones entre estas funciones y la temperatura . Tales estudios son valiosos para predecir la estabilidad y la reactividad del compuesto en diferentes condiciones, lo cual es importante para la optimización de los procesos químicos.
Estudios de Síntesis de ADN
This compound: los derivados, como la 5-Bromo-2′-desoxiuridina, son útiles para estudiar la síntesis de ADN . Se incorporan al ADN en lugar de la timidina, lo que permite a los investigadores rastrear y comprender los procesos de replicación del ADN.
Mecanismo De Acción
Target of Action
It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.
Biochemical Pathways
It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in biological systems
Result of Action
The molecular and cellular effects of 2-Bromo-5-hydroxypyridine are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-hydroxypyridine. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.
Safety and Hazards
2-Bromo-5-hydroxypyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Análisis Bioquímico
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Propiedades
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)


![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)



![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)




